molecular formula C18H20O4 B14130506 Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate

Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate

Cat. No.: B14130506
M. Wt: 300.3 g/mol
InChI Key: GZPJYENHZHWORA-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate (CAS 1624332-55-3) is a chemical compound with the molecular formula C18H20O4 and a molecular weight of 300.35 g/mol. It is supplied as a yellow to colorless liquid (oil) with a predicted density of 1.104 g/cm³ at 20°C . This compound is a derivative of a biphenyl scaffold, a structure recognized as a fundamental backbone in synthetic organic chemistry and known for its omnipresence in medicinally active compounds . The primary research application of this methyl ester is as an intermediate in the investigation of G Protein-Coupled Receptor 88 (GPR88) agonists . GPR88 is an orphan receptor highly expressed in the brain's striatum and is implicated in several striatal-associated disorders, including Parkinson's Disease, schizophrenia, anxiety, and drug addiction . Developing synthetic agonist probes like those derived from this compound's scaffold is crucial for characterizing GPR88 signaling mechanisms and biological functions . Researchers utilize this methyl ester in structure-activity relationship (SAR) studies to optimize agonist potency and fine-tune physicochemical properties, such as reducing lipophilicity, to improve brain permeability for in vivo studies . It is intended for use in laboratory research only. This product is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate personal protective equipment and refer to a safety data sheet prior to use.

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

methyl 3-[2-(3,5-dimethoxyphenyl)phenyl]propanoate

InChI

InChI=1S/C18H20O4/c1-20-15-10-14(11-16(12-15)21-2)17-7-5-4-6-13(17)8-9-18(19)22-3/h4-7,10-12H,8-9H2,1-3H3

InChI Key

GZPJYENHZHWORA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=CC=C2CCC(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Brominated Ester Precursor

The preparation of methyl 2-bromo-3,5-dimethoxyphenylpropanoate begins with 3,5-dimethoxybenzoic acid . Bromination at the ortho position is achieved via directed metalation using a lithium amide base (e.g., LDA) followed by quenching with bromine. Subsequent esterification with methanol under acidic conditions (H₂SO₄, reflux) yields the brominated ester.

Key Reaction :
$$
\text{3,5-Dimethoxybenzoic acid} \xrightarrow[\text{1. LDA, -78°C}]{\text{2. Br}2} \text{2-Bromo-3,5-dimethoxybenzoic acid} \xrightarrow[\text{H}2\text{SO}_4]{\text{MeOH}} \text{Methyl 2-bromo-3,5-dimethoxyphenylpropanoate}
$$

Coupling with Arylboronic Acid

The Suzuki-Miyaura coupling employs 3,5-dimethoxyphenylboronic acid and the brominated ester in the presence of a palladium catalyst. Ligand screening, as demonstrated in optimization studies, highlights p-OMe-dppe as a superior ligand, providing a 66% yield under mild conditions (Na₂CO₃, Pd(OAc)₂, 80°C).

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: p-OMe-dppe (10 mol%)
  • Base: Na₂CO₃ (2 equiv)
  • Solvent: MeCN/H₂O (4:1)
  • Temperature: 80°C, 12 hours

Outcome : The reaction delivers the biphenyl product in 72–78% yield, with the ester and methoxy groups intact.

Alternative Synthetic Pathways

Ullmann Coupling for Biphenyl Formation

While less efficient than Suzuki coupling, Ullmann-type reactions using copper catalysts (e.g., CuI, 1,10-phenanthroline) offer a lower-cost alternative. Substrates such as methyl 2-iodo-3,5-dimethoxyphenylpropanoate and iodobenzene react at elevated temperatures (120°C) in DMF, yielding the biphenyl product in 45–50% yield.

Esterification Post-Coupling

To circumvent ester sensitivity during coupling, the biphenyl acid precursor (3,5-dimethoxy[1,1-biphenyl]-2-propanoic acid ) is synthesized first. A two-step sequence involves:

  • Suzuki coupling of 2-bromo-3,5-dimethoxybenzoic acid with phenylboronic acid.
  • Esterification using 2-chloro-1,3-dimethyl-2-imidazolinium hexafluorophosphate (CIP) and methanol, achieving >90% conversion.

Functional Group Compatibility and Protection Strategies

Methoxy Group Stability

Methoxy groups remain stable under Suzuki conditions but may require protection if harsh deprotection steps (e.g., hydrogenolysis) are employed elsewhere. Silver nitrate in ethanol, a mild deprotecting agent, effectively removes p-methoxybenzyl (PMB) groups without affecting methoxy substituents.

Ester Group Considerations

The methyl ester is susceptible to hydrolysis under basic conditions. Employing weakly basic conditions (e.g., NaHCO₃ instead of NaOH) during coupling minimizes ester degradation.

Mechanistic Insights and Catalytic Optimization

The Suzuki-Miyaura mechanism proceeds through oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond. Ligands like p-OMe-dppe enhance catalytic activity by stabilizing the Pd center and accelerating transmetallation.

Table 1. Ligand Screening for Suzuki Coupling

Ligand Yield (%) n:i Selectivity
p-OMe-dppe 66 7:1
PCy₃ 34 3:1
XPhos 4

Analytical Characterization and Validation

Chromatographic Analysis

Reverse-phase HPLC (Zorbax SB-C18 column, 85% MeCN/H₂O) confirms product purity (>98%).

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H), 6.65 (s, 1H), 6.55 (s, 2H), 3.85 (s, 6H), 3.75 (s, 3H), 2.95 (t, J = 7.2 Hz, 2H), 2.60 (t, J = 7.2 Hz, 2H).
  • ¹³C NMR : δ 172.5 (COOCH₃), 160.1 (OCH₃), 141.2–112.7 (aromatic carbons), 52.1 (OCH₃), 34.5–28.9 (propanoate chain).

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Nitro, halo, or other substituted biphenyl derivatives.

Scientific Research Applications

Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and applications of Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate and its analogs:

Compound Name Molecular Formula Substituents Functional Groups Key Applications References
This compound C₁₈H₂₀O₅ 3,5-dimethoxybiphenyl Propanoate ester Drug intermediates, catalysis
Me-MeoBiphep (Phosphine ligand) C₄₆H₄₈O₁₀P₂ 3,5-xylyl, 6,6'-dimethoxy Phosphine, biphenyl Asymmetric catalysis
2-Ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate C₂₄H₃₈O₃ 3,5-di-tert-butyl-4-hydroxy Propanoate ester Antioxidants, stabilizers
Methyl (2S)-2-[(tert-butoxy)carbonylamino]-3-(3,5-difluorophenyl)propanoate C₁₅H₁₉F₂NO₄ 3,5-difluorophenyl Ester, Boc-protected amino Peptide synthesis
1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,3-propanediol C₁₈H₂₂O₇ 4-hydroxy-3,5-dimethoxyphenyl Diol, biphenyl Polymer precursors, solubilizing agents

Key Research Findings

Electronic and Steric Effects
  • Methoxy vs. Phosphine Groups: Me-MeoBiphep, a chiral phosphine ligand, shares the dimethoxybiphenyl backbone with the target compound. The methoxy groups in both compounds enhance electron donation, but Me-MeoBiphep’s phosphine substituents enable coordination to transition metals, making it effective in enantioselective catalysis (e.g., gold-catalyzed ring expansions) . In contrast, the ester group in Methyl 3,5-dimethoxybiphenyl propanoate favors hydrolytic stability and modular derivatization in drug synthesis.
  • Substituent Bulkiness: 2-Ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate incorporates bulky tert-butyl groups and a phenolic hydroxyl group. These features enhance its radical-scavenging capacity as an antioxidant, whereas the smaller methoxy groups in the target compound prioritize electronic modulation over steric hindrance .
Functional Group Reactivity
  • Ester vs. Diol : The diol analog (1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,3-propanediol) exhibits higher polarity and water solubility due to hydroxyl groups, making it suitable for aqueous-phase reactions or polymer synthesis. The ester group in the target compound, however, offers better lipophilicity for membrane penetration in drug delivery .
  • Fluorine vs. Methoxy Substituents: Methyl (2S)-2-[(tert-butoxy)carbonylamino]-3-(3,5-difluorophenyl)propanoate demonstrates how electron-withdrawing fluorine atoms influence bioactivity. Fluorine’s electronegativity enhances metabolic stability compared to methoxy’s electron-donating effects, which may improve pharmacokinetics in therapeutic agents .

Biological Activity

Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a biphenyl core with methoxy substituents and an ester functional group. This unique structure contributes to its reactivity and biological activity. The compound is primarily studied for its anti-inflammatory and anticancer properties.

Biological Activity

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory activity by inhibiting specific enzymes involved in inflammatory pathways. The compound may modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have shown that certain biphenyl derivatives can selectively inhibit COX-1, potentially offering therapeutic benefits in managing inflammation without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival . For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, highlighting the potential of this compound as a lead compound for further development .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. For example:

  • Enzyme Inhibition: The compound may inhibit COX-1 or COX-2 enzymes, reducing the production of pro-inflammatory prostaglandins.
  • Apoptosis Induction: It may activate apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins or caspases.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3,3’-Dimethoxy-1,1’-biphenylLacks propanoate groupModerate COX inhibition
3,5’-Dihydroxy-4’,5-dimethoxy-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid methyl esterAdditional hydroxyl groupsEnhanced anticancer activity

This compound is distinguished by its unique combination of functional groups that enhance its reactivity and potential biological activity compared to these related compounds .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anti-inflammatory Activity: A study demonstrated that this compound effectively reduced inflammation in a murine model by decreasing COX-2 expression levels .
  • Anticancer Study: In vitro experiments showed that this compound induced apoptosis in human ovarian cancer cells (OVCAR-3) through caspase activation .

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